2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide
Overview
Description
2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide, also known as ADAH, is a hydrazide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. In
Scientific Research Applications
2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. In material science, 2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, 2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide has been used as a chelating agent for the determination of metal ions in environmental and biological samples.
Mechanism of Action
The mechanism of action of 2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. 2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide has also been shown to induce reactive oxygen species (ROS) production, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been shown to exhibit anti-inflammatory and antioxidant activity. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of 2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide is its low solubility in aqueous solutions, which may affect its bioavailability and limit its potential applications.
Future Directions
There are several future directions for the research on 2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide. One potential direction is the development of new synthetic methods for 2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide that can improve its solubility and bioavailability. Another direction is the investigation of the mechanism of action of 2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide, which may lead to the development of new anticancer drugs. Additionally, the potential applications of 2-(1-azocanyl)-N'-(2,4-dimethoxybenzylidene)acetohydrazide in material science and analytical chemistry should be further explored.
properties
IUPAC Name |
2-(azocan-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-23-16-9-8-15(17(12-16)24-2)13-19-20-18(22)14-21-10-6-4-3-5-7-11-21/h8-9,12-13H,3-7,10-11,14H2,1-2H3,(H,20,22)/b19-13+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPUCSQPFIWIOQ-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CN2CCCCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CN2CCCCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azocan-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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